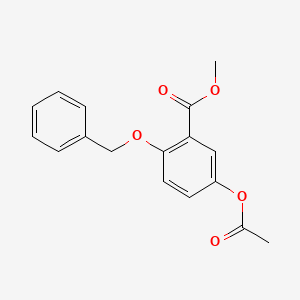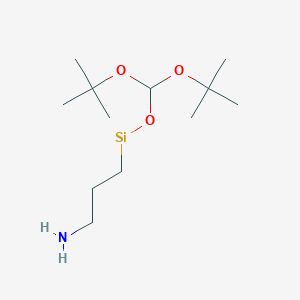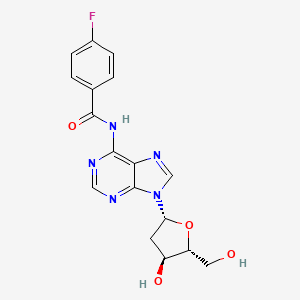
Diethyl 2,4,6-tribromophenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,4,6-tribromophenyl phosphate is a chemical compound that belongs to the class of organophosphates It is characterized by the presence of three bromine atoms attached to a phenyl ring, which is further bonded to a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,4,6-tribromophenyl phosphate typically involves the bromination of diethyl phenyl phosphate. The reaction is carried out using bromine as the brominating agent in the presence of a suitable solvent such as methanol. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2, 4, and 6 positions of the phenyl ring .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale bromination reactions, followed by purification steps to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2,4,6-tribromophenyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions are used.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms .
Aplicaciones Científicas De Investigación
Diethyl 2,4,6-tribromophenyl phosphate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 2,4,6-tribromophenyl phosphate involves its interaction with specific molecular targets. The bromine atoms and phosphate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phenyl phosphate: Lacks the bromine atoms and has different reactivity and applications.
Tribromophenol: Contains the brominated phenyl ring but lacks the phosphate group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research .
Propiedades
Número CAS |
90869-44-6 |
|---|---|
Fórmula molecular |
C10H12Br3O4P |
Peso molecular |
466.89 g/mol |
Nombre IUPAC |
diethyl (2,4,6-tribromophenyl) phosphate |
InChI |
InChI=1S/C10H12Br3O4P/c1-3-15-18(14,16-4-2)17-10-8(12)5-7(11)6-9(10)13/h5-6H,3-4H2,1-2H3 |
Clave InChI |
VRODMECTALKIDW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=C(C=C(C=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Butylamino)methyl]-2,3-dihydro-1,4-benzodioxin-5-OL](/img/structure/B14365152.png)


![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide](/img/structure/B14365172.png)
![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![N-(1-Methylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14365200.png)

![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)


![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/structure/B14365226.png)

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-dodecylbenzoate](/img/structure/B14365231.png)
